molecular formula C20H28O13 B14883843 Anti-inflammatory agent 28

Anti-inflammatory agent 28

Cat. No.: B14883843
M. Wt: 476.4 g/mol
InChI Key: YUFKCMTYPMYSTR-UGKYMBFOSA-N
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Description

Anti-inflammatory agent 28 (Compound 9), developed by MedChemExpress (MCE), is a synthetic compound with reported hepatoprotective properties . While its chemical structure and precise mechanism of action remain unspecified in available literature, it is marketed as a therapeutic agent targeting inflammation.

Properties

Molecular Formula

C20H28O13

Molecular Weight

476.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C20H28O13/c1-28-10-4-3-9(5-11(10)29-2)17(26)33-18-15(24)14(23)13(22)12(32-18)6-30-19-16(25)20(27,7-21)8-31-19/h3-5,12-16,18-19,21-25,27H,6-8H2,1-2H3/t12-,13-,14+,15-,16+,18+,19-,20-/m1/s1

InChI Key

YUFKCMTYPMYSTR-UGKYMBFOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 28 typically involves multi-step organic reactions. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as a solvent . Another green method involves the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of eco-friendly and reusable catalysts is also emphasized to ensure sustainable production practices .

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 28 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions include various derivatives of this compound that retain the core structure but exhibit different functional groups, enhancing their pharmacological properties .

Scientific Research Applications

Anti-inflammatory agent 28 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.

    Medicine: Explored for its potential to treat inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

    Industry: Utilized in the formulation of topical creams and gels for pain relief.

Mechanism of Action

The mechanism of action of anti-inflammatory agent 28 involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This leads to a decrease in inflammation and pain .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Efficacy in Preclinical Models

Fucoidans (Marine Algae-Derived Polysaccharides)
  • Source : C. sedoides, C. crinita, and C. compressa.
  • Model : Carrageenan-induced paw edema in rats.
  • Dosage : 50 mg/kg (intraperitoneal).
  • Efficacy : 51–58% inhibition of edema at 3 hours post-administration, comparable to diclofenac (55.07%) and acetylsalicylic acid (56.81%) .
  • Mechanism : Inhibition of histamine, serotonin (5-HT), and prostaglandin release during biphasic inflammation .
Diclofenac (NSAID)
  • Source : Synthetic.
  • Model : Carrageenan-induced inflammation.
  • Dosage : 10 mg/kg.
  • Efficacy : 55.07% edema inhibition, serving as a benchmark for NSAIDs .
Ya-s11 (Soft Coral-Derived Compound)
  • Source : Sinularia querciformis.
  • Model : Adjuvant-induced arthritis (AIA) in rats, mimicking rheumatoid arthritis.
  • Dosage : 9 mg/kg subcutaneously every 2 days.
  • Efficacy: Suppressed proinflammatory proteins (iNOS, COX-2, TNF-α) and reduced bone destruction .
Curcumin Derivatives
  • Source : Turmeric (Curcuma longa).
  • Model : In vitro antimalarial and anti-inflammatory assays.
  • Dosage : O-acetyl derivative (IC50 = 2.34 µM) vs. parent curcumin (IC50 = 3.25 µM).
  • Mechanism: Phenolic group modifications influence stability and activity; methoxy substitution reduces potency (IC50 = 7.86 µM) .

Mechanism of Action Comparison

Compound Key Mechanism(s) Pathway Specificity
Anti-inflammatory agent 28 Undefined (hepatoprotective focus implied) Not reported
Fucoidans Dual-phase inhibition of histamine, 5-HT, and prostaglandins Broad-spectrum
Diclofenac COX-1/COX-2 inhibition Targeted NSAID
Ya-s11 Suppression of iNOS, COX-2, TNF-α, and MMP-9 Multi-target
Curcumin Antioxidant, NF-κB inhibition, HO-1 induction Multi-modal

Additional Therapeutic Benefits

  • This compound : Hepatoprotective activity .
  • Fucoidans: Potential antiviral and anticoagulant properties.
  • Ya-s11 : Anti-erosive effects in arthritis .
  • Curcumin : Anticancer, antioxidant, and antimalarial activities .

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